(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol
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Overview
Description
(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol is a chiral compound belonging to the class of benzopyrans. This compound is characterized by its unique structure, which includes a benzopyran ring system with an isopropylamino group and two hydroxyl groups. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via reductive amination, where the benzopyran intermediate is reacted with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The isopropylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurodegenerative disorders and cardiovascular conditions.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Pathways Involved: The binding of the compound to its targets can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-4-[(Methyl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol
- (3S,4S)-4-[(Ethyl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol
- (3S,4S)-4-[(Butyl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol
Uniqueness
(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol is unique due to its specific stereochemistry and the presence of the isopropylamino group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63545-44-8 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(3S,4S)-4-(propan-2-ylamino)-3,4-dihydro-2H-chromene-3,6-diol |
InChI |
InChI=1S/C12H17NO3/c1-7(2)13-12-9-5-8(14)3-4-11(9)16-6-10(12)15/h3-5,7,10,12-15H,6H2,1-2H3/t10-,12+/m1/s1 |
InChI Key |
AVFPMXDADFNFDS-PWSUYJOCSA-N |
Isomeric SMILES |
CC(C)N[C@@H]1[C@@H](COC2=C1C=C(C=C2)O)O |
Canonical SMILES |
CC(C)NC1C(COC2=C1C=C(C=C2)O)O |
Origin of Product |
United States |
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